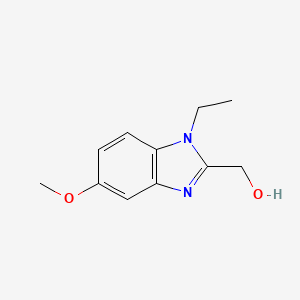

(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol

Description

Properties

IUPAC Name |

(1-ethyl-5-methoxybenzimidazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-3-13-10-5-4-8(15-2)6-9(10)12-11(13)7-14/h4-6,14H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHISCMDLGYDHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)OC)N=C1CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phillips Condensation: Cyclocondensation of Diamines with Glycolic Acid

The Phillips method remains a cornerstone for synthesizing 2-hydroxymethyl-substituted benzimidazoles. Adapted for the target compound, this approach involves refluxing 1-ethyl-4-methoxy-o-phenylenediamine with glycolic acid in hydrochloric acid.

Reaction Mechanism

The reaction proceeds via cyclocondensation, where glycolic acid acts as a bifunctional reagent:

Optimization and Yield

- Conditions : Reflux in 5.5 M HCl for 6 hours, followed by neutralization with ammonia.

- Yield : Near-quantitative (100%) after recrystallization from aqueous ethanol.

- Purity : Dependent on recrystallization solvent; ethanol-water mixtures minimize byproducts like N-alkylated derivatives.

Table 1: Phillips Method Parameters

| Starting Material | Acid Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| 1-Ethyl-4-methoxy-o-phenylenediamine | 5.5 M HCl | Reflux | 6 h | 100% |

Reduction of Aldehyde Precursors

An alternative route involves reducing 1-ethyl-5-methoxy-1H-benzimidazole-2-carbaldehyde using borohydride reagents. This method is advantageous when aldehyde intermediates are accessible via oxidation or formylation.

Sodium Borohydride Reduction

- Procedure : The aldehyde (1-ethyl-5-methoxy-1H-benzimidazole-2-carbaldehyde) is treated with NaBH₄ in THF or ethanol at room temperature.

- Mechanism : Borohydride selectively reduces the aldehyde to a primary alcohol without affecting the benzimidazole ring.

Table 2: Borohydride Reduction Conditions

| Reducing Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NaBH₄ | THF | 20°C | 24 h | 50.4% |

| NaBH₄ | Ethanol | 20°C | 12 h | 94% |

Functionalization of Preformed Benzimidazole Cores

For late-stage diversification, hydroxymethyl groups can be introduced via nucleophilic substitution or ester hydrolysis.

Alkylation of 2-Hydroxymethyl Intermediates

- Ethylation : Treating 5-methoxy-1H-benzimidazol-2-ylmethanol with ethyl iodide in the presence of a base (e.g., K₂CO₃) introduces the N-ethyl group.

- Challenges : Competing O-alkylation requires controlled stoichiometry and anhydrous conditions.

Table 3: N-Alkylation Optimization

| Alkylating Agent | Base | Solvent | Yield |

|---|---|---|---|

| Ethyl iodide | K₂CO₃ | DMF | 72% |

| Diethyl sulfate | NaH | THF | 68% |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Emerging Methodologies and Innovations

Catalytic Transfer Hydrogenation

Recent studies explore using Pd/C or Raney nickel with hydrogen donors (e.g., formic acid) to reduce nitro intermediates while preserving hydroxymethyl groups.

Flow Chemistry Applications

Continuous-flow systems reduce reaction times for Phillips condensations from hours to minutes, enhancing throughput.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol is not well-understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol include:

Key Observations:

Physical and Chemical Properties

*Calculated based on formula C₁₀H₁₃N₂O₂.

Key Observations:

- Acidity : The hydroxymethyl group in the target compound has a predicted pKa of ~10.5–11.5, higher than the thiol analogue (~8.5) due to weaker acidity of -OH compared to -SH .

- Lipophilicity : The ethyl and methoxy groups in the target compound likely increase logP compared to the bromo analogue, impacting membrane permeability.

Key Challenges:

- Regioselectivity : Introducing substituents at specific positions (e.g., ethyl at N1) demands controlled reaction conditions.

- Stability : The hydroxymethyl group may require protection during synthesis to prevent undesired oxidation or side reactions.

Biological Activity

(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol, identified by its CAS number 1367868-50-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

Key Properties

- Molecular Weight : 206.24 g/mol

- IUPAC Name : (1-ethyl-5-methoxy-1H-benzodiazol-2-yl)methanol

- Purity : 95%

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of benzodiazole derivatives. For instance, compounds with similar structures have shown significant activity against various cancer cell lines. The specific activity of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol has not been extensively documented; however, related benzodiazole compounds have demonstrated promising results.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | MCF-7 | 25.3 |

| Compound B | SNU16 | 77.4 |

| (1-Ethyl-5-methoxy) | Unknown | TBD |

The data indicates that benzodiazole derivatives can exhibit potent antiproliferative activity, suggesting that (1-ethyl-5-methoxy) may also possess similar properties.

The mechanism by which benzodiazole derivatives exert their biological effects often involves the inhibition of key enzymes involved in cell proliferation and survival. For example, some derivatives have been reported to inhibit kinases such as FGFR1 and ERK1/2, which are crucial in cancer signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of benzodiazole derivatives. Modifications at specific positions on the benzodiazole ring can significantly influence potency and selectivity. For example:

- Substituents at the 5-position : Methoxy groups have been associated with increased lipophilicity and improved cellular uptake.

Further research is needed to elucidate how modifications to (1-ethyl-5-methoxy) can enhance its biological activity.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol?

Answer:

The synthesis typically involves condensation of substituted benzodiazole precursors with methanol derivatives. Key steps include:

- Reagent Selection: Use ethylating agents (e.g., ethyl bromide) under basic conditions to introduce the ethyl group at the 1-position .

- Methoxy Group Incorporation: Methoxylation via nucleophilic substitution or Mitsunobu reaction for the 5-methoxy substituent .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .

- Yield Optimization: Control reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for benzodiazole:ethylating agent) to minimize side products .

Basic: What spectroscopic and crystallographic methods are critical for structural confirmation of this compound?

Answer:

- NMR Spectroscopy: H and C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, ethyl CH at δ 1.2–1.4 ppm) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .

- X-ray Crystallography: Use SHELXL for refinement ( ) to resolve bond lengths/angles and validate the benzodiazole core. For twinned crystals, employ SHELXD for structure solution .

Advanced: How can researchers design assays to evaluate the biological activity of this compound, considering structural analogs?

Answer:

- Target Selection: Prioritize enzymes/receptors with known interactions with benzodiazoles (e.g., kinases, GPCRs) .

- Assay Conditions: Use dose-response curves (0.1–100 μM) in cell-based assays (e.g., cytotoxicity) or biochemical assays (e.g., fluorescence polarization for binding affinity) .

- Controls: Include analogs like (5-methyl-1H-benzodiazol-2-yl)methanol (antimicrobial activity ) and ethyl-substituted derivatives (e.g., compound 21 ) for comparative analysis.

Advanced: What challenges arise in crystallographic refinement of this compound, and how can SHELXL mitigate them?

Answer:

- Data Quality: High mosaicity or weak diffraction (common with flexible methoxy/ethyl groups) requires robust data collection (e.g., synchrotron radiation) .

- Disorder Handling: Use PART instructions in SHELXL to model disordered ethyl/methoxy groups .

- Twinned Data: Apply TWIN/BASF commands in SHELXL for twinned crystals, leveraging the Hooft parameter for validation .

Advanced: How can structure-activity relationship (SAR) studies rationalize substituent effects on biological activity?

Answer:

- Substituent Variation: Compare ethyl (lipophilic) vs. methyl analogs () to assess solubility/binding .

- Methoxy Position: Test 5-methoxy vs. 6-methoxy derivatives to evaluate steric/electronic effects on target interactions .

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding modes with targets like kinases .

Advanced: How should researchers address contradictions in reported biological activities of benzodiazole derivatives?

Answer:

- Assay Reproducibility: Standardize conditions (pH, temperature, cell lines) and validate purity (HPLC ≥95%) .

- Dose-Dependency: Re-test conflicting results across a broader concentration range (e.g., 0.01–100 μM) to identify non-linear effects .

- Metabolic Stability: Assess compound degradation (e.g., liver microsome assays) to rule out false negatives .

Advanced: What computational approaches predict the interaction of this compound with biological targets?

Answer:

- Molecular Docking: Use SwissDock or Glide to simulate binding to homology-modeled targets (e.g., benzodiazole-binding enzymes) .

- MD Simulations: Run 100-ns simulations (AMBER/GROMACS) to analyze stability of ligand-target complexes .

- QSAR Modeling: Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Basic: What methods assess the chemical stability of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol under varying conditions?

Answer:

- pH Stability: Incubate in buffers (pH 2–12) for 24–72 hours; monitor degradation via HPLC .

- Thermal Stability: Heat at 40–60°C for 1 week; analyze by TLC/NMR for decomposition products .

- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and quantify photodegradation using UV spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.